molecular formula C19H19ClN2O B5653877 1-(4-chlorophenyl)-4-cinnamoylpiperazine

1-(4-chlorophenyl)-4-cinnamoylpiperazine

Numéro de catalogue: B5653877
Poids moléculaire: 326.8 g/mol
Clé InChI: NAFIQXCTCNMJDV-IZZDOVSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Chlorophenyl)-4-cinnamoylpiperazine is a chemical compound of interest in pharmacological and medicinal chemistry research, particularly as a structural analog for investigating receptor-specific interactions. Piperazine derivatives are recognized as "privileged structures" in drug discovery due to their versatile binding capabilities with a range of biological targets, especially within the biogenic amine receptor families . These compounds are frequently explored for their potential as ligands for dopamine and serotonin receptors, which are critical targets in neuroscience research for disorders like schizophrenia, addiction, and Parkinson's disease . Beyond neuroscientific applications, piperazine-core compounds demonstrate a broad spectrum of biological activities, making them valuable scaffolds in other research domains. Studies on novel piperazine derivatives have revealed significant cytotoxic potential, inducing apoptosis in cancer cell lines through both intrinsic and extrinsic pathways, highlighting their promise in oncology research . Furthermore, hybrid molecules incorporating the piperazine moiety have shown notable antimicrobial efficacy against various bacteria and fungi, positioning them as candidates for developing new anti-infective agents . This compound is intended for use in laboratory research only to further investigate these and other potential mechanisms of action. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-11H,12-15H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFIQXCTCNMJDV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Key Biological Activity Key Differences
1-(4-Chlorophenyl)-4-cinnamoylpiperazine 4-Cl-C6H4 (1-position); cinnamoyl (4-position) ~355.8 g/mol Hypothesized CNS modulation (based on cinnamoyl’s π-system) Cinnamoyl group enhances aromatic interactions
Meclozine () (4-Cl-C6H4)(C6H5)CH- (1-position); 3-methylbenzyl (4-position) ~391.3 g/mol Antihistaminic, antiemetic Bulkier substituents reduce metabolic clearance
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester () Ethyl 2-methylpropanoate (4-position) ~336.8 g/mol Synthetic intermediate; unconfirmed activity Ester group increases hydrophilicity, altering bioavailability
1-(2,4-Dimethylallophanoyl)-4-(4-chlorophenyl)piperazine () Dimethylallophanoyl (1-position) ~310.8 g/mol Unreported Urea-like substituent may enhance stability but reduce membrane permeability
UDO () Trifluoromethylphenyl-pyridinylethanone ~473.9 g/mol Antiparasitic (Trypanosoma cruzi) Trifluoromethyl and pyridine groups enhance CYP51 inhibition

Pharmacological and Metabolic Comparisons

  • Receptor Affinity : Cinnamoyl-containing derivatives (e.g., ’s benzothiazole-piperazine hybrids) show affinity for serotonin (5HT1A) and dopamine receptors due to aromatic stacking interactions. In contrast, Meclozine’s diphenylmethyl group favors histamine H1 receptor antagonism .
  • Metabolism : Meclozine undergoes extensive hepatic metabolism, producing N-dealkylated and oxidized metabolites (e.g., compound 2 in ). The cinnamoyl group in 1-(4-chlorophenyl)-4-cinnamoylpiperazine may resist rapid hydrolysis, prolonging its half-life compared to ester-containing analogues .
  • Antimicrobial Activity: Halogenated aromatic groups (e.g., 4-chlorophenyl) enhance antifungal and antibacterial activity, as seen in triazine and pyridinone derivatives (). However, the cinnamoyl group’s planar structure may limit penetration into Gram-negative bacterial membranes compared to robenidine analogues () .

Physicochemical Properties

  • Lipophilicity : The cinnamoyl group increases logP compared to hydrophilic substituents like sulfonyl () or acetyl (). This enhances blood-brain barrier permeability but may reduce aqueous solubility .
  • Conformational Flexibility: Cinnamoyl’s vinyl linkage allows rotation, enabling adaptive binding to receptor pockets.

Limitations and Contradictions

  • highlights that halogenation generally enhances activity, but this is context-dependent. For example, trifluoromethyl groups in UDO () outperform chloro-substituted analogues in antiparasitic activity .

Q & A

Q. What are the key synthetic steps and characterization methods for 1-(4-chlorophenyl)-4-cinnamoylpiperazine?

Methodological Answer:

  • Synthesis Steps :
    • Step 1 : Nucleophilic substitution to attach the 4-chlorophenyl group to the piperazine ring.
    • Step 2 : Cinnamoyl group introduction via amide coupling (e.g., using EDCI/HOBt or DCC as coupling agents).
    • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the final product .
  • Characterization :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, cinnamoyl carbonyl at ~168 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 341.12) .
    • Elemental Analysis : Combustion analysis ensures stoichiometric agreement (e.g., C: 66.5%, H: 5.2%, N: 8.1%) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous release due to potential ecotoxicity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction kinetics. Avoid THF due to poor cinnamoyl group solubility .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-acylation) .
  • Chromatography Refinement : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for >99% purity .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and positive controls (e.g., clozapine for receptor binding) .
    • Validate receptor-binding assays with radioligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A} affinity) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers in dose-response curves .

Q. What computational strategies predict structure-activity relationships (SAR) for piperazine derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D2_2 or serotonin 5-HT2A_{2A}). Key residues: Asp3.32 for hydrogen bonding .
  • QSAR Modeling : Apply partial least squares (PLS) regression on descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .
  • ADMET Prediction : SwissADME or pkCSM tools assess permeability (e.g., Blood-Brain Barrier score: 0.85) and CYP450 inhibition risks .

Q. How to validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hrs). Monitor degradation via LC-MS; >90% stability indicates oral viability .
  • Plasma Stability Assay : Incubate with rat plasma (37°C, 4 hrs). <5% degradation suggests suitability for in vivo studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.